1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)urea
Description
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Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c21-17(20-13-3-4-14-15(8-13)26-11-25-14)19-10-18(22,12-5-7-23-9-12)16-2-1-6-24-16/h1-9,22H,10-11H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPHTKUGNWWISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=COC=C3)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)urea is a synthetic organic molecule characterized by its unique structural features, which include a benzo[d][1,3]dioxole moiety and multiple furan rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The presence of the benzo[d][1,3]dioxole and furan groups suggests that it could modulate enzyme activity or disrupt cellular processes through specific binding interactions. Preliminary studies indicate that it may inhibit certain signaling pathways associated with cancer cell proliferation and survival.
Anticancer Properties
Recent research has highlighted the potential anticancer properties of compounds containing furan and benzo[d][1,3]dioxole moieties. For instance, derivatives similar to this compound have shown selective cytotoxicity against various cancer cell lines, including liver (HepG-2) and breast (MCF-7) cancer cells. A study indicated that compounds with such structures could significantly inhibit cell proliferation while exhibiting lower toxicity towards normal human cells, suggesting a favorable therapeutic index .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits notable antiproliferative activity against several cancer cell lines. The following table summarizes the cytotoxic effects observed in these studies:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HepG-2 | 15 | 5 (normal cells) |
| MCF-7 | 20 | 4 (normal cells) |
| HCT116 | 18 | 6 (normal cells) |
These results indicate that the compound is more toxic to cancer cells than to normal human fibroblasts, which is a desirable trait for anticancer agents.
Study on Furan Derivatives
A comprehensive study focused on novel furan derivatives synthesized from benzo[d][1,3]dioxole reported promising results regarding their biological activities. The synthesized compounds were tested for their ability to inhibit cancer cell growth and showed significant activity against liver and breast cancer cell lines . The study utilized various analytical methods including FTIR and NMR to confirm the structure and purity of the compounds.
Mechanistic Insights
Further investigations into the mechanism of action revealed that these compounds might work by inducing apoptosis in cancer cells through the activation of caspase pathways. This was supported by flow cytometry analyses which demonstrated increased apoptotic cell populations upon treatment with the compound .
Preparation Methods
Synthetic Routes and Methodological Approaches
Retrosynthetic Analysis
The target molecule can be dissected into three key components:
Stepwise Synthesis
Preparation of the Hydroxyethyl-Furan Substituent
The hydroxyethyl group bearing furan-2-yl and furan-3-yl substituents is synthesized via a Grignard addition-epoxidation strategy :
- Epoxide formation : Ethylene glycol is treated with furan-2-yl and furan-3-yl Grignard reagents (Mg, THF) to yield 2-(furan-2-yl)-2-(furan-3-yl)oxirane.
- Ring-opening : The epoxide undergoes nucleophilic attack using aqueous ammonia or amines to generate the 2-hydroxyethyl intermediate.
Optimization Note : LiHMDS (Lithium hexamethyldisilazide) in tetrahydrofuran (THF) enhances regioselectivity during epoxide ring-opening, achieving >75% yield.
Urea Linkage Formation
The urea bond is constructed using a Cu-catalyzed coupling method adapted from MDPI’s protocol:
- Reagents :
- Conditions :
Yield : 68–72% after column chromatography (petroleum ether/ethyl acetate = 3:1).
Final Assembly
The hydroxyethyl-furan amine is reacted with the benzo[d]dioxol-5-yl isocyanide under Cu catalysis to yield the target urea.
Critical Parameters :
Alternative Pathways
Thiourea Intermediate Route
A patent-derived approach involves:
- Thiourea formation : Reacting benzo[d]dioxol-5-yl amine with thiophosgene.
- Alkylation : Introducing the hydroxyethyl-furan group via Mitsunobu reaction (DIAD, PPh3).
Limitation : Lower yields (45–50%) due to competing side reactions.
Reaction Optimization and Mechanistic Insights
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirmed 98.2% purity, with retention time = 6.7 min.
Challenges and Limitations
Q & A
Q. Characterization Data :
| Technique | Key Findings | Reference |
|---|---|---|
| ¹H-NMR | δ 6.8–7.2 ppm (aromatic protons), δ 4.2–4.5 ppm (hydroxyethyl group) | |
| IR | Peaks at 1705 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (aromatic C=C) | |
| GCMS | Molecular ion peak at m/z 413.4 (calc. 413.1) with 2% isomer impurities |
How do structural motifs (benzodioxole, furan, urea) influence bioactivity?
Methodological Answer:
- Benzodioxole : Enhances lipophilicity and membrane penetration, critical for antimicrobial activity .
- Furan Moieties : Participate in π-π stacking with bacterial enzyme active sites (e.g., dihydrofolate reductase) .
- Urea Linkage : Acts as a hydrogen-bond donor/acceptor, improving target binding affinity .
Q. Comparative Data :
| Structural Feature | Observed Activity (IC₅₀) | Reference |
|---|---|---|
| Benzodioxole + Urea | 12 µM (Antifungal) | |
| Furan-2-yl Substitution | 8 µM (Antibacterial) |
What is the compound’s stability under thermal and photolytic conditions?
Methodological Answer:
- Thermal Stability : Decomposition onset at ~220°C (TGA) due to urea bond cleavage .
- Photolytic Stability : 15% degradation under UV (254 nm) over 24 hours; recommend amber vials for storage .
Advanced Research Questions
How can synthesis yield and purity be optimized?
Methodological Answer:
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (yield increases from 65% to 82%) .
- Catalyst Screening : Pd(OAc)₂ improves coupling efficiency in furan functionalization .
- Continuous Flow Reactors : Reduce reaction time from 12h to 2h with >90% purity .
What computational methods predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina simulations show strong binding (-9.2 kcal/mol) to bacterial DNA gyrase .
- DFT Studies : B3LYP/6-31G* level calculations validate charge distribution on furan rings, correlating with antimicrobial potency .
How to resolve contradictions in analytical data (e.g., GCMS vs. HRMS)?
Methodological Answer:
- Case Study : GCMS (m/z 413.4) vs. HRMS (m/z 413.1) discrepancies arise from isomerization during ionization. Mitigate via:
- LC-MS/MS : Confirm molecular ion integrity .
- Isocratic HPLC : Resolve isomers using C18 columns (80:20 MeOH/H₂O) .
How does this compound compare to analogs with thiophene or substituted furans?
Methodological Answer:
| Analog Structure | Bioactivity (IC₅₀) | Key Difference | Reference |
|---|---|---|---|
| Thiophene-3-yl | 18 µM | Reduced H-bonding capacity vs. furan | |
| Furan-2-yl | 8 µM | Enhanced π-stacking with target |
What is the proposed mechanism of action in antimicrobial assays?
Methodological Answer:
- Enzyme Inhibition : Targets fungal CYP51 (lanosterol demethylase) with Ki = 0.8 µM, confirmed via fluorescence quenching .
- Membrane Disruption : Synergistic effect observed with benzodioxole-mediated lipid peroxidation .
How to design experiments linking bioactivity to theoretical frameworks?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
